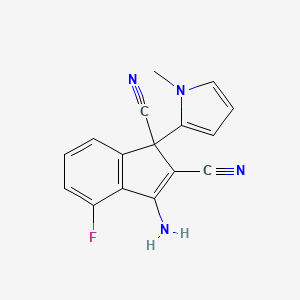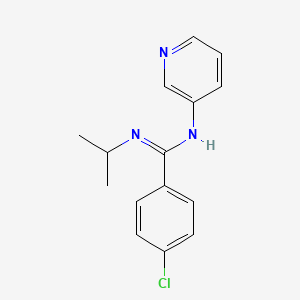![molecular formula C16H14ClF3N4O3 B3036821 3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine CAS No. 400081-28-9](/img/structure/B3036821.png)
3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine
Descripción general
Descripción
“3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine” is a complex organic compound . It belongs to the class of compounds known as Trifluoromethylpyridines (TFMPs), which are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives like “3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine” is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a piperidine ring, and a nitro group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Chemical Reactivity and Interaction
- 2- and 4-chloro derivatives of pyridine, including similar compounds to 3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine, have been studied for their reactivity with piperidine in methanol, suggesting increased built-in solvation in the case of 2-chloropyridine-N oxide. This research favors the electrostatic interpretation for such chemical interactions (Coppens, Declerck, Gillet, & Nasielski, 2010).
Synthesis and Characterization
- The compound has been involved in the synthesis of key intermediates for efficient herbicides, demonstrating its importance in agricultural chemistry (Zuo Hang-dong, 2010).
- It has also been used in the synthesis of fused, tricyclic pyridine-based energetic materials, highlighting its potential in the field of material science (Ma, Pan, Jiang, Liu, & Yao, 2018).
- Its derivatives have been explored for their structural and thermal behaviors, contributing to the development of new materials with specific properties (Goodwin et al., 2001).
Pharmaceutical and Biomedical Research
- In the pharmaceutical field, related pyridine derivatives have been investigated for their cytotoxicity towards leukemia cells, indicating potential medicinal applications (Al-Trawneh et al., 2021).
- These compounds have also been studied for their role in the synthesis of anti-tuberculosis drug candidates, underscoring their significance in developing new therapeutic agents (Eckhardt et al., 2020).
Direcciones Futuras
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP derivatives like “3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine” will be discovered in the future .
Propiedades
IUPAC Name |
3-chloro-2-[1-(3-nitropyridin-2-yl)piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O3/c17-12-8-10(16(18,19)20)9-22-15(12)27-11-3-6-23(7-4-11)14-13(24(25)26)2-1-5-21-14/h1-2,5,8-9,11H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRNKELOHZHRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3036742.png)
![2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B3036743.png)
![5-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3036748.png)
![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3036749.png)
![4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol](/img/structure/B3036750.png)
![6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B3036751.png)

![3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3036757.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B3036759.png)
![3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3036760.png)
